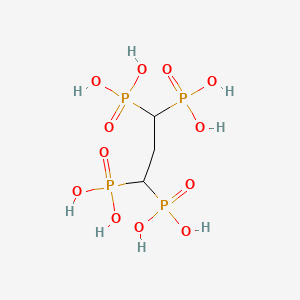

Propane-1,1,3,3-tetraphosphonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

19928-94-0 |

|---|---|

Molekularformel |

C3H12O12P4 |

Molekulargewicht |

364.02 g/mol |

IUPAC-Name |

1,3,3-triphosphonopropylphosphonic acid |

InChI |

InChI=1S/C3H12O12P4/c4-16(5,6)2(17(7,8)9)1-3(18(10,11)12)19(13,14)15/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

InChI-Schlüssel |

YVPHSTVRTGSOSK-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propane-1,1,3,3-tetraphosphonic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diol with phosphorous acid and phosphoric acid under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the tetraphosphonic acid groups.

Industrial Production Methods

In industrial settings, the production of propane-1,1,3,3-tetraphosphonic acid often involves large-scale chemical reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propane-1,1,3,3-tetraphosphonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphonate derivatives.

Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorous compounds.

Substitution: The phosphonic acid groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced phosphorous compounds, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Propane-1,1,3,3-tetraphosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.

Biology: The compound is studied for its potential use in bone bonding and as a surface modifier for biomedical implants.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.

Wirkmechanismus

The mechanism by which propane-1,1,3,3-tetraphosphonic acid exerts its effects is primarily through its strong chelating properties. The compound can form stable complexes with metal ions, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in applications such as water treatment and biomedical implants, where the compound helps to prevent scale formation and improve biocompatibility.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes critical distinctions between propane-1,1,3,3-tetraphosphonic acid and analogous compounds:

Chelation Efficiency and Stability

- Propane-1,1,3,3-tetraphosphonic acid exhibits superior metal-binding capacity due to its four phosphonic groups, enabling stable complexes with Ca²⁺, Mg²⁺, and Fe³⁺. This is critical in detergent formulations to prevent scale formation .

- Ethane-1,1,2-triphosphonic acid and methanediphosphonic acid show lower stability constants for transition metals, limiting their utility in high-ionic-strength environments .

Research Findings and Data

Spectrophotometric Standardization

- 1,1,3,3-Tetraethoxy-propane , a derivative of propane-1,1,3,3-tetraphosphonic acid, is widely used as a standard in thiobarbituric acid reactive substances (TBARS) assays to quantify malondialdehyde (MDA), a lipid peroxidation biomarker. Its stability under heating (96–100°C) ensures reliable calibration .

Critical Analysis of Evidence

- Contradictions : While propane-1,1,3,3-tetraphosphonic acid is highlighted in anti-inflammatory and detergent applications, similar compounds like ethane-2-carboxy-1,1-diphosphonic acid are restricted to niche roles (e.g., corrosion inhibition) .

- Gaps: Limited data exist on the environmental persistence or toxicity of propane-1,1,3,3-tetraphosphonic acid compared to regulated compounds like 1,2,3-trichloropropane .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.